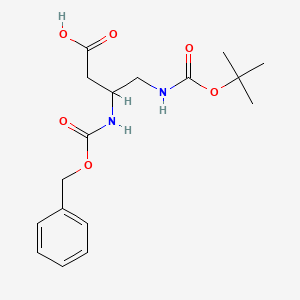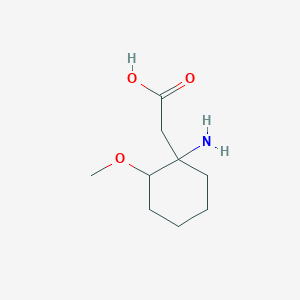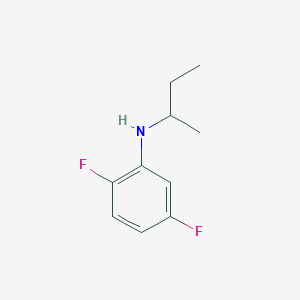![molecular formula C20H23NO5 B13313819 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid typically involves the protection of amino acids followed by esterification and subsequent deprotection steps. The benzyloxy group is introduced through benzylation reactions, which are commonly carried out using benzyl bromide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxycarbonylamino)valeric acid: Similar in structure but with different functional groups.
N-Cbz-5-aminovaleric acid: Another compound with a benzyloxycarbonyl group but differing in the amino acid backbone.
Uniqueness
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid is unique due to its dual benzyloxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized research applications and synthetic pathways .
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C20H23NO5/c22-19(23)18(12-7-13-25-14-16-8-3-1-4-9-16)21-20(24)26-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,23) |
InChI Key |
AJZAXQYWCIPQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)





![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)


![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
